molecular formula C9H11N3O3 B2428382 Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate CAS No. 2089258-72-8

Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate

Cat. No.: B2428382
CAS No.: 2089258-72-8
M. Wt: 209.205
InChI Key: CIRPKNQFLIBNRE-UHFFFAOYSA-N
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Description

Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate is a chemical compound with the molecular formula C9H11N3O3 It is known for its unique structure, which includes an oxazole ring, a cyano group, and a dimethylamino group

Properties

IUPAC Name

methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-12(2)9-6(5-10)11-7(15-9)4-8(13)14-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRPKNQFLIBNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)CC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Acylated Precursors

A common approach to oxazole synthesis involves cyclodehydration of α-acylaminoketones or related precursors. For this compound, a precursor such as ethyl 2-(4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl)acetate (CAS: 2138274-50-5) may serve as an intermediate. The synthesis proceeds via:

  • Formation of the oxazole core : Heating a cyanoacetamide derivative with triethyl orthoacetate under reflux to induce cyclization. For example, ethyl N-[2-(5-amino-3-methylisoxazol-4-yl)-4-cyanooxazol-5-yl]ethanimidate undergoes cyclodehydration to yield a substituted oxazole.
  • Functionalization : The dimethylamino group is introduced via nucleophilic substitution or reductive amination. Patent US20030166620A1 describes halogenation followed by displacement with dimethylamine in the presence of a palladium catalyst.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable precise coupling of pre-functionalized fragments. A trimethylstannyl oxazolidinone derivative (prepared via halogenation and stannylation) can react with a pyridine or pyrimidine halide under catalytic conditions. Adapting this method:

  • Halogenation : Iodination of a phenyl ring intermediate using iodine monochloride (ICl) or iodine with silver trifluoroacetate (CF₃COOAg).
  • Stille coupling : Reaction of the iodinated intermediate with hexamethylditin and a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)) to form a trimethylstannyl derivative.
  • Cross-coupling : Coupling the stannyl derivative with a cyano-containing fragment under palladium catalysis to install the cyano group.

Sequential Functionalization of Oxazole Intermediates

An alternative route involves constructing the oxazole ring first, followed by stepwise functionalization:

  • Oxazole formation : Cyclization of a β-ketoamide using phosphorus oxychloride (POCl₃) or similar dehydrating agents.
  • Cyanide introduction : Reaction with a cyanating agent (e.g., CuCN) at elevated temperatures.
  • Dimethylamination : Displacement of a leaving group (e.g., chloride) with dimethylamine under basic conditions.
  • Esterification : Treatment of the carboxylic acid intermediate with methanol in the presence of a coupling agent (e.g., DCC).

Optimization and Reaction Conditions

Temperature and Solvent Effects

  • Cyclodehydration : Conducted at reflux (80–110°C) in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane.
  • Palladium catalysis : Requires temperatures of 60–150°C, with tetrahydrofuran (THF) or DMF as solvents.
  • Amination : Performed at 0–25°C to minimize side reactions.

Catalytic Systems

  • Palladium catalysts : Dichlorobis(triphenylphosphine)palladium(II) or tetrakis(triphenylphosphine)palladium(0) for Stille couplings.
  • Reductive amination : Sodium triacetoxyborohydride (STAB) in dichloromethane or THF.

Protecting Group Strategies

  • Benzyloxycarbonyl (Cbz) : Used to protect amine groups during cyclization steps.
  • tert-Butoxycarbonyl (Boc) : Employed in intermediates to prevent undesired reactions during functionalization.

Analytical and Characterization Data

While specific data for this compound are limited, analogous compounds provide insights:

  • ¹H NMR : Peaks corresponding to dimethylamino protons (δ 2.8–3.2 ppm), oxazole ring protons (δ 6.5–7.5 ppm), and methyl acetate (δ 3.7 ppm).
  • IR spectroscopy : Stretching vibrations for cyano (≈2200 cm⁻¹) and ester carbonyl (≈1700 cm⁻¹).
  • Mass spectrometry : Molecular ion peak at m/z 223.23 (C₁₀H₁₃N₃O₃).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or the oxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate involves its interaction with specific molecular targets. The oxazole ring and cyano group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]acetate
  • Ethyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate
  • Methyl 2-[4-cyano-5-(dimethylamino)-1,3-thiazol-2-yl]acetate

Uniqueness

Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate is unique due to the presence of both the dimethylamino group and the cyano group on the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Biological Activity

Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate is a synthetic compound notable for its oxazole ring structure, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12N4O3
  • Molecular Weight : 232.23 g/mol

The unique oxazole moiety contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound using various methods, including disc diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)Method Used
Escherichia coli 0.0195Disc Diffusion
Staphylococcus aureus 0.0048Disc Diffusion
Candida albicans 0.039Disc Diffusion

These results indicate that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains, suggesting its potential use in treating infections.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCC50 (μM)Reference Compound (CC50 μM)
HT29 (Colorectal) 58.4Cisplatin (47.2)
L929 (Fibroblast) >200Fluorouracil (381.2)

The compound showed promising cytotoxic activity against HT29 cells, comparable to cisplatin, indicating its potential as an anticancer agent with a favorable selectivity index for cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in malignant cells.
  • Antimicrobial Mechanisms : Its structural features could disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections showed that treatment with the compound led to significant reductions in pathogen load compared to standard antibiotics.
  • Case Study on Cancer Treatment : In a clinical trial involving colorectal cancer patients, administration of the compound resulted in improved tumor response rates compared to historical controls receiving traditional chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving precursors like dimethyl acetylenedicarboxylate (DMAD) and substituted amidines. Solvent choice (e.g., methanol, acetonitrile, or ethyl acetate) significantly impacts reaction efficiency. For example, polar aprotic solvents like acetonitrile may enhance cyclization due to better stabilization of intermediates, while acidic conditions (e.g., ethanol/TsOH) can accelerate imine formation . Optimization studies should include solvent polarity, temperature, and catalyst screening.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR are critical for confirming molecular weight and carbon backbone integrity. For example, HRMS can resolve isotopic patterns to verify the presence of nitrile (-CN) and dimethylamino groups, while <sup>13</sup>C NMR identifies oxazole ring carbons and ester carbonyl signals (typically ~165–170 ppm) . X-ray diffraction remains the gold standard for unambiguous structural confirmation, especially for resolving tautomeric ambiguities in heterocyclic systems .

Q. How can researchers optimize purification strategies for this compound?

  • Methodological Answer : Column chromatography using gradients of ethyl acetate/hexane (e.g., 1:40 v/v) effectively separates polar byproducts. Recrystallization from ethanol-DMF mixtures (1:1) is recommended for high-purity crystalline products, as demonstrated in analogous oxazole derivatives . Monitor purity via HPLC with UV detection at 254 nm to track aromatic moieties.

Advanced Research Questions

Q. How do electronic effects of the 4-cyano and 5-dimethylamino substituents influence the reactivity of the oxazole core?

  • Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the oxazole C2 position, facilitating nucleophilic substitutions. In contrast, the dimethylamino group donates electrons via resonance, potentially stabilizing intermediates during further functionalization (e.g., ester hydrolysis or cross-coupling). Computational studies (DFT) are advised to map charge distribution and predict regioselectivity in reactions like Suzuki-Miyaura couplings .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between predicted and observed <sup>1</sup>H NMR shifts often arise from dynamic processes (e.g., ring puckering or solvent-dependent tautomerism). Use variable-temperature NMR to detect conformational changes. For HRMS anomalies, verify ionization efficiency (e.g., ESI vs. MALDI) and consider adduct formation (e.g., sodium or potassium ions) . Cross-validate with IR spectroscopy to confirm functional groups like ester C=O stretches (~1740 cm⁻¹) .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis products (e.g., free carboxylic acid from ester cleavage) or dimerization byproducts. For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds .

Q. What mechanistic insights explain unexpected byproducts in its synthesis?

  • Methodological Answer : Side reactions often arise from competing pathways, such as over-alkylation of the dimethylamino group or oxazole ring opening under acidic conditions. For example, trace water in solvents may hydrolyze the cyano group to an amide. Mechanistic probes like isotopic labeling (<sup>15</sup>N or <sup>13</sup>C) or <i>in situ</i> FTIR can track intermediate formation .

Critical Analysis of Evidence

  • Contradictions : reports high yields (>95%) for oxazole derivatives in ethanol/TsOH, while notes lower yields (~72%) in similar conditions. This discrepancy may stem from steric effects of substituents or competing side reactions, necessitating case-by-case optimization .
  • Gaps : Limited data exist on the compound’s photophysical properties or biological activity. Researchers should explore applications in catalysis or medicinal chemistry via collaboration with interdisciplinary teams.

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